molecular formula C9H12N2O7P2 B105804 Minodronic Acid CAS No. 180064-38-4

Minodronic Acid

Cat. No.: B105804
CAS No.: 180064-38-4
M. Wt: 322.15 g/mol
InChI Key: VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minodronic acid is a third-generation nitrogen-containing bisphosphonate of significant interest in pharmacological and bone metabolism research . Its primary characterized mechanism of action is the potent inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . This inhibition disrupts the prenylation of GTP-binding proteins in osteoclasts, which are essential for their function and survival, leading to suppressed bone resorption activity . Research indicates that this compound is a highly potent inhibitor of bone resorption; it has been reported to be 10 to 100 times more effective than alendronic acid and 1000 times more effective than etidronic acid in pre-clinical models . While its primary research focus has been on osteoporosis, including postmenopausal, involutional, and steroid-induced osteoporosis, its investigational uses have also extended to models of multiple myeloma, breast cancer, and lung cancer . Clinical studies, primarily conducted in Japan where the compound is approved for therapeutic use, have demonstrated that this compound significantly increases bone mineral density at the lumbar spine and hip, reduces biochemical markers of bone turnover (such as urinary NTx and DPD), and reduces the incidence of vertebral fractures . Available in both daily (1 mg) and monthly (50 mg) oral formulations in the clinical setting, it offers a key research tool for studying bone biology and the effects of potent anti-resorptive agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048779
Record name Minodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180064-38-4, 155648-60-5
Record name Minodronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180064-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minodronic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minodronic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 180064-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Minodronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Minodronate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINODRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Temperature and Solvent Optimization

  • Route 8 achieves optimal cyclization at 80°C in n-propanol, balancing reaction speed and byproduct formation.

  • CN104693240A uses ethanol at 70–80°C, ensuring solubility while minimizing decomposition.

Reagent Selection

  • Phosphorus trichloride in Route 8 offers superior phosphorylation efficiency compared to PBr₃ in CN104693240A , which requires higher temperatures (110°C).

  • Sodium bicarbonate in CN104693240A avoids strong bases, reducing side reactions .

Chemical Reactions Analysis

Minodronic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using appropriate reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly involving the phosphonic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound .

Scientific Research Applications

Treatment of Osteoporosis

Overview
Minodronic acid hydrate is primarily utilized for the treatment of osteoporosis, especially in postmenopausal women. It has been shown to significantly improve bone mineral density (BMD) and reduce fracture risk.

Efficacy in Clinical Trials

  • Bone Density Improvement : Clinical trials demonstrate that a daily dose of 1 mg of this compound hydrate leads to significant increases in lumbar spine and hip joint BMD over 1-2 years. In comparative studies against alendronic acid, this compound showed similar efficacy in enhancing BMD with a lower incidence of adverse effects .
  • Bone Resorption Markers : Key biomarkers such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) were observed to decrease after treatment, indicating effective suppression of bone resorption .

Case Studies

  • Postmenopausal Osteoporosis : A study involving 135 postmenopausal women showed a 5.86% increase in lumbar vertebral BMD after one year of treatment with this compound compared to a 6.29% increase with alendronate .
  • Steroid-Induced Osteoporosis : Another study with 25 patients receiving steroids reported significant increases in BMD at the lumbar spine and femur after six months of treatment with this compound, with no incident fractures recorded during this period .

Cancer Therapy

Anticancer Properties
this compound has demonstrated potential as an anticancer agent, particularly against renal cell carcinoma (RCC) and bladder cancer.

Mechanism of Action

  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has been shown to enhance the effects of immunotherapy agents like interferon (IFN) when used in combination treatments .
  • Synergistic Effects : Studies have revealed that this compound can work synergistically with chemotherapeutic agents such as cisplatin and paclitaxel, improving therapeutic outcomes against various cancers .

Comparative Efficacy

This compound has been compared to other bisphosphonates and selective estrogen receptor modulators (SERMs) in clinical trials:

Drug Comparison Efficacy on BMD (%) Adverse Effects
This compoundLumbar Spine: +5.86Minimal
AlendronateLumbar Spine: +6.29Some gastrointestinal issues
RaloxifeneVariesSimilar adverse effects as bisphosphonates

Mechanism of Action

Minodronic acid exerts its effects by inhibiting the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition leads to a reduction in osteoclast activity, thereby decreasing bone resorption and increasing bone density .

Comparison with Similar Compounds

Table 1: Comparative Inhibition of FPPS by Bisphosphonates

Compound IC50 (nM) Relative Potency vs. Alendronate
Zoledronic Acid 1.0 ~285-fold higher
This compound 1.0 ~285-fold higher
Risedronic Acid 5.7 ~50-fold higher
Alendronic Acid 1,626 Baseline

Data derived from in vitro enzymatic assays

Clinical Efficacy

Bone Mineral Density (BMD) Improvement

  • This compound vs. Alendronate: In a phase III trial, this compound (1 mg/day) increased lumbar spine BMD by 6.2% over 48 weeks, comparable to alendronate (10 mg/day) but with a lower dose . A study in ovariectomized rats showed this compound prevented BMD loss more effectively than alendronate .
  • This compound vs. Etidronic Acid: this compound’s anti-resorptive potency is 1,000-fold higher than etidronic acid, a first-generation non-N-BP .

Fracture Risk Reduction

  • In postmenopausal women, this compound reduced vertebral fracture incidence by 59% over two years, outperforming placebo and matching alendronate’s efficacy .

Dosage and Compliance

This compound’s monthly 50 mg formulation demonstrates non-inferiority to daily dosing in BMD improvement, enhancing adherence . This contrasts with older bisphosphonates like ibandronate, which require strict fasting regimens .

Biological Activity

Minodronic acid (also known as YM529) is a third-generation bisphosphonate primarily used for the treatment of osteoporosis. Its biological activity is characterized by its potent inhibition of bone resorption and its potential applications in oncology. This article explores the mechanisms, clinical efficacy, and research findings related to this compound, supported by data tables and case studies.

This compound exerts its effects by inhibiting osteoclast-mediated bone resorption through several pathways:

  • Inhibition of Farnesyl Diphosphate Synthase : This action disrupts the mevalonate pathway, leading to decreased geranylgeranylation of proteins essential for osteoclast function, thus reducing their activity .
  • Reduction in Bone Turnover : It significantly decreases markers of bone turnover such as urinary collagen type 1 cross-linked N-telopeptide (NTx) and serum bone alkaline phosphatase (BAP) .

Clinical Efficacy

This compound has demonstrated significant efficacy in improving bone mineral density (BMD) and reducing fracture risk in various populations, particularly postmenopausal women with osteoporosis.

Key Findings from Clinical Trials

  • Study by Hagino et al. (2013) :
    • Participants : 135 postmenopausal women, aged ≥45 years.
    • Dosage : 1 mg daily for 12 months.
    • Results :
      • Lumbar vertebral BMD increased by 5.86%.
      • Significant reductions in bone turnover markers were observed.
      • Decreased incidence of new vertebral fractures .
  • Okazaki et al. (2014) :
    • Participants : 692 patients (males and postmenopausal females).
    • Dosage : Varied (50 mg monthly, 30 mg monthly, or 1 mg daily).
    • Results :
      • Improvement in lumbar vertebral and femoral BMD.
      • Reduction in fracture rates and markers of bone metabolism .
  • Ito et al. (2018) :
    • Study on steroid-induced osteoporosis .
    • Results : Increased BMD and decreased bone turnover markers after 6 months of treatment with this compound .

Comparative Efficacy

This compound has been compared with other bisphosphonates and treatments:

TreatmentDosageLumbar BMD IncreaseFracture ReductionBone Turnover Markers Decrease
This compound1 mg daily5.86%YesSignificant
Alendronate10 mg daily6.29%YesSignificant
RaloxifeneVariedNot specifiedYesNot specified

Osteoporosis Management

A case series involving patients with primary osteoporosis treated with this compound showed consistent improvements in bone density across different demographics, including age and gender variations.

Cancer Research

This compound has also been investigated for its anticancer properties, particularly against renal cell carcinoma (RCC). Studies indicated that it can synergistically enhance the efficacy of immunotherapy agents like interferon .

Safety Profile

This compound is generally well-tolerated, with a lower incidence of gastrointestinal side effects compared to other bisphosphonates. Common adverse events include mild gastrointestinal disturbances and transient increases in serum calcium levels .

Q & A

Q. How should researchers prioritize mechanistic vs. therapeutic studies on this compound in grant proposals?

  • Methodological Answer : Use a hybrid framework:
  • Mechanistic : Focus on receptor oligomerization studies (e.g., co-immunoprecipitation) to identify novel signaling pathways.
  • Therapeutic : Design randomized preclinical trials with patient-derived xenograft (PDX) models to evaluate bone density and pain outcomes.
    Justify priorities using systematic reviews of unmet clinical needs (e.g., opioid-resistant bone pain) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minodronic Acid
Reactant of Route 2
Minodronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.